3,3-Dimethyl-6-nitroindoline

Overview

Description

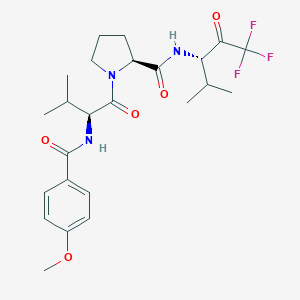

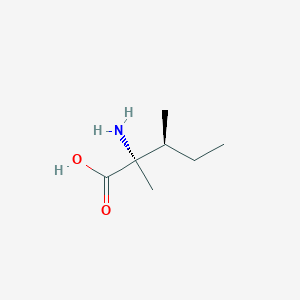

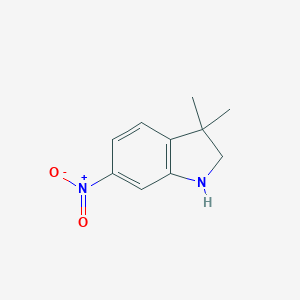

3,3-Dimethyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological and chemical properties. The presence of a nitro group at the sixth position and two methyl groups at the third position of the indoline ring structure imparts unique characteristics to this compound, making it a subject of interest in various scientific fields.

Mechanism of Action

Mode of Action

It is known that the compound exhibits photochromic properties . This suggests that it may interact with its targets in a light-dependent manner, undergoing structural changes that affect its activity. More detailed studies are required to elucidate the precise interactions between 3,3-Dimethyl-6-nitroindoline and its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its photochromic properties, it is plausible that the compound could influence pathways related to light perception or signal transduction.

Action Environment

The action of this compound may be influenced by various environmental factors, given its photochromic nature . Light intensity, wavelength, and exposure duration could potentially affect the compound’s activity, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-nitroindoline typically involves the alkylation of 2,3,3-trimethylindolenine with ethyl bromoacetate, followed by treatment with sodium hydroxide. The resulting product is then reacted with nitro-substituted salicylaldehydes to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-6-nitroindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Photochemical Reactions: The compound exhibits photochromic properties, where it can change color upon exposure to light.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

Photochemical Reactions: UV light is typically used to induce photochromic changes.

Major Products Formed:

Reduction: 3,3-Dimethyl-6-aminoindoline.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Photochemical Reactions: Photochromic spiro compounds.

Scientific Research Applications

3,3-Dimethyl-6-nitroindoline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and photochromic materials.

Biology: Investigated for its potential as a photoresponsive agent in biological systems.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of dyes and pigments due to its photochromic properties.

Comparison with Similar Compounds

3,3-Dimethylindoline: Lacks the nitro group, resulting in different chemical and biological properties.

6-Nitroindoline: Lacks the methyl groups, affecting its reactivity and applications.

3,3-Dimethyl-5-nitroindoline: The nitro group is positioned differently, leading to variations in its chemical behavior.

Uniqueness: 3,3-Dimethyl-6-nitroindoline is unique due to the specific positioning of the nitro and methyl groups, which confer distinct photochromic properties and reactivity patterns. This makes it particularly valuable in applications requiring precise control over chemical and physical properties.

Properties

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?

A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.

Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?

A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-](/img/structure/B71207.png)